

Meta-analysis of studies involving morpholinopyrimidine compounds

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Compound of Interest

Compound Name: 2-Morpholinopyrimidine-4,6-diol

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A comparative analysis of morpholinopyrimidine compounds reveals their significant role as kinase inhibitors, primarily targeting the Phosphoinositide 3-kinase (PI3K)/mTOR signaling pathway, which is crucial in cell growth, proliferation, and survival.[1][2] The morpholine ring is a key structural feature, with its oxygen atom often forming a critical hydrogen bond in the kinase's ATP-binding pocket.[1] This guide provides a comparative overview of several key morpholinopyrimidine-based inhibitors, their biological activities, and the experimental methods used for their evaluation.

Performance Comparison of Morpholinopyrimidine Derivatives

The efficacy of morpholinopyrimidine compounds is typically evaluated by their half-maximal inhibitory concentration (IC50) against various cancer cell lines and specific kinase isoforms. Lower IC50 values indicate greater potency. The following tables summarize the in-vitro activity of representative compounds from different studies.

Table 1: Dual PI3K/mTOR Inhibitory Activity of Novel Morpholinopyrimidine-5-carbonitriles

Novel synthesized compounds, particularly 12b and 12d, have demonstrated potent inhibitory effects on both PI3K isoforms and mTOR, in addition to strong anti-proliferative activity against leukemia cell lines.[3][4]

Compound	Target Cell Line (Leukemia SR) IC50 (μM)	PI3Kα IC50 (μM)	PI3Kβ IC50 (μM)	PI3Kδ IC50 (μM)	mTOR IC50 (μM)
12b	0.10 ± 0.01	0.17 ± 0.01	0.13 ± 0.01	0.76 ± 0.04	0.83 ± 0.05
12d	0.09 ± 0.01	1.27 ± 0.07	3.20 ± 0.16	1.98 ± 0.11	2.85 ± 0.17
LY294002	-	Reference	Reference	Reference	-
Afinitor	-	-	-	-	Reference

Data sourced from a study on novel morpholinopyrimidine-5-carbonitriles as dual PI3K/mTOR inhibitors.[3][4]

Table 2: PI3K Inhibitory Activity of Other Morpholinopyrimidine Derivatives

Several other derivatives have been synthesized and tested for their PI3K inhibition, showing promise as potential leads for antileukemic agents.[5]

Compound	Target Cell Line (Leukemia SR) IC50 (μM)
6e	0.76
6g	13.59
6l	4.37

Data from a study on morpholinopyrimidine scaffold derivatives as PI3K inhibitors.[5]

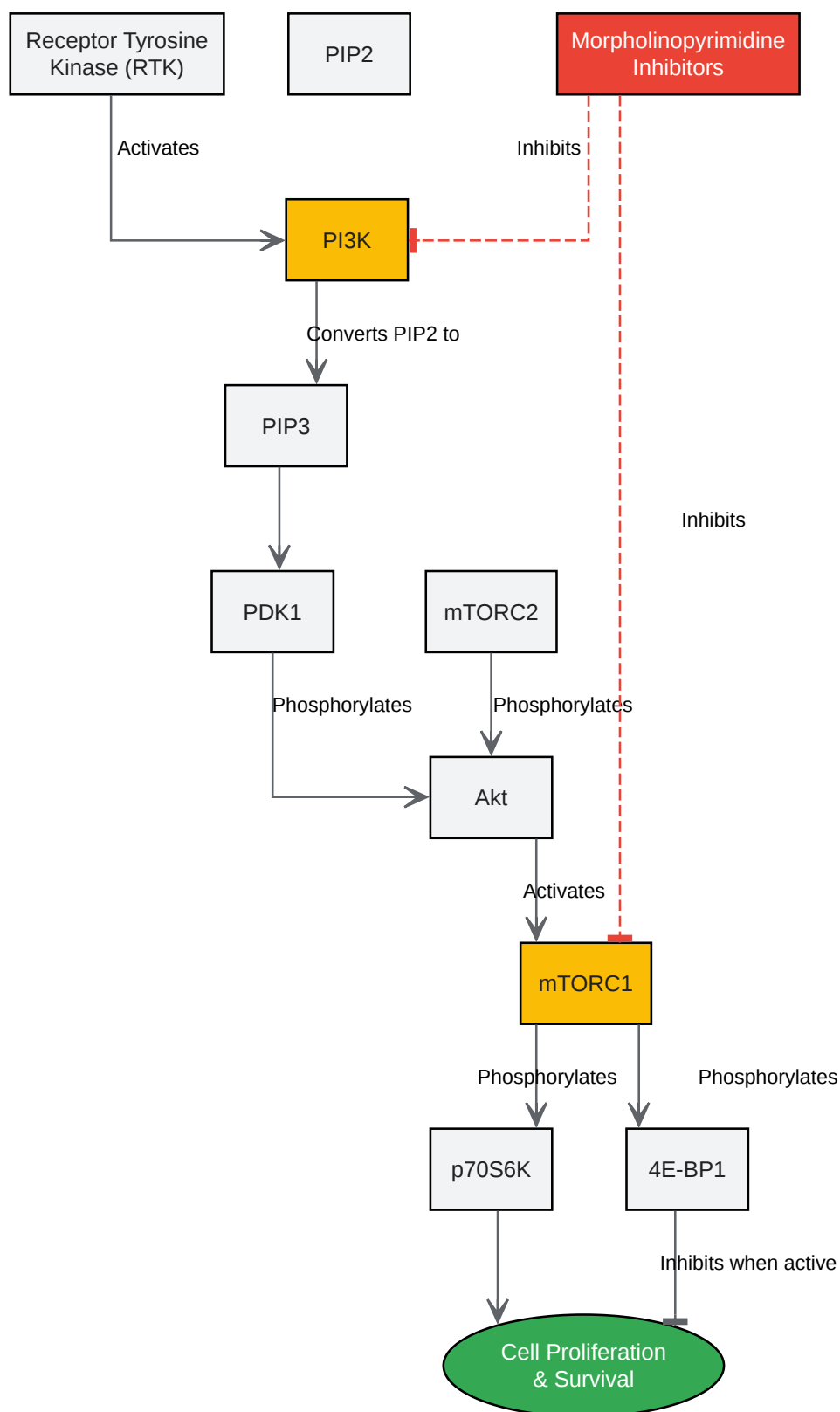
Table 3: Clinically Investigated Morpholinopyrimidine-Based Kinase Inhibitors

A number of morpholinopyrimidine compounds have advanced into clinical trials, highlighting the therapeutic potential of this chemical scaffold.[3]

Compound	Target(s)	Development Phase (as of latest reports)
Apitolisib (GDC-0980)	PI3K / mTOR	Phase II
Buparlisib (BKM-120)	pan-PI3K	Phase III
Pictilisib (GDC-0941)	pan-Class I PI3K	Phase II
PI-103	PI3K / mTOR	Clinical Trials

Signaling Pathway Inhibition

Morpholinopyrimidine compounds predominantly exert their anti-cancer effects by inhibiting the PI3K/Akt/mTOR pathway. This pathway is frequently overactivated in various cancers, leading to uncontrolled cell proliferation and survival.[\[2\]](#)[\[3\]](#) Dual inhibitors that target both PI3K and mTOR can effectively shut down this signaling cascade at two critical points.



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Caption: Simplified PI3K/Akt/mTOR signaling pathway and points of inhibition.

Experimental Protocols

The evaluation of morpholinopyrimidine compounds involves a series of standardized in-vitro experiments to determine their efficacy and mechanism of action.

In-Vitro Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the activity of a specific kinase enzyme (e.g., PI3K α , mTOR).

- Objective: To determine the IC₅₀ value of the compound against the target kinase.
- Methodology:
 - The kinase enzyme, its substrate (e.g., ATP), and a phosphate detector are added to the wells of a microplate.
 - The test compound is added in a range of concentrations.
 - The reaction is initiated and incubated at a controlled temperature.
 - The amount of product formed (e.g., ADP) is measured, often using a luminescence or fluorescence-based method.
 - The IC₅₀ value is calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.

Cell Proliferation (Cytotoxicity) Assay

This experiment measures the effect of the compound on the viability and growth of cancer cell lines.

- Objective: To determine the IC₅₀ value of the compound against specific cancer cells.
- Methodology:
 - Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

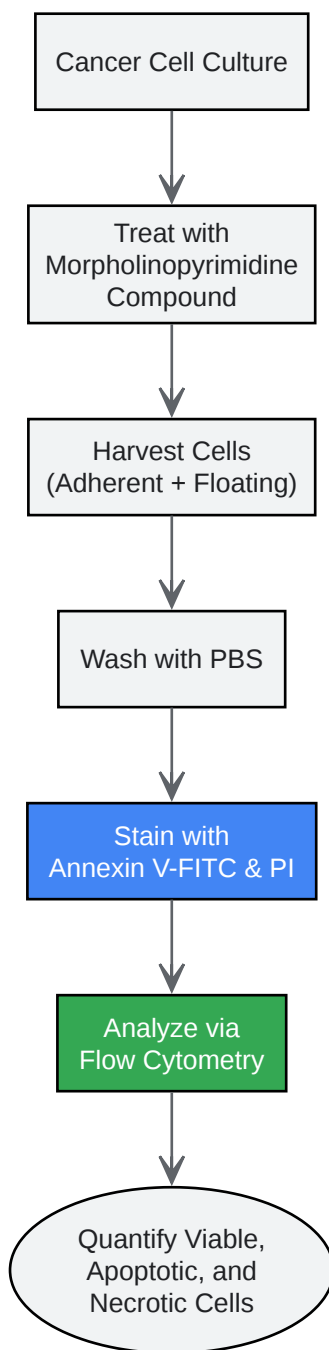
- The cells are treated with the morpholinopyrimidine compound at various concentrations for a specified period (e.g., 72 hours).
- A viability reagent (e.g., MTT, resazurin, or CellTiter-Glo®) is added to each well. This reagent is converted into a colored or luminescent product by metabolically active cells.
- The absorbance or luminescence is measured using a plate reader.
- The results are used to generate a dose-response curve and calculate the IC50 value.

Apoptosis Assay (Annexin V-FITC Staining)

This assay is used to determine if the compound induces programmed cell death (apoptosis).

[\[3\]](#)[\[5\]](#)

- Objective: To quantify the percentage of apoptotic cells after treatment.
- Methodology:
 - Cells are treated with the test compound for a defined period.
 - Both floating and adherent cells are collected and washed.
 - Cells are resuspended in a binding buffer and stained with Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and Propidium Iodide (PI, which stains the DNA of late apoptotic or necrotic cells with compromised membranes).
 - The stained cells are analyzed by flow cytometry.
 - The results distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.



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Caption: General workflow for an Annexin V/PI apoptosis assay.

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